

An In-depth Technical Guide to 1-Aminohydantoin-d2 Hydrochloride

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Compound of Interest

Compound Name: 1-Aminohydantoin-d2
hydrochloride

Cat. No.: B3319906

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **1-Aminohydantoin-d2 hydrochloride**. Given the limited direct information available for the deuterated form, this guide establishes a baseline with detailed information for the non-deuterated analogue, 1-Aminohydantoin hydrochloride, and then extrapolates the anticipated properties of the d2 variant based on established principles of deuterium labeling. This document is intended for researchers, scientists, and professionals in drug development.

Core Chemical Properties

While specific experimental data for **1-Aminohydantoin-d2 hydrochloride** is not readily available in public literature, the properties of its non-deuterated counterpart, 1-Aminohydantoin hydrochloride, are well-documented. These properties provide a foundational understanding of the compound.

Table 1: Chemical and Physical Properties of 1-Aminohydantoin Hydrochloride

Property	Value
CAS Number	2827-56-7[1][2]
Molecular Formula	C ₃ H ₆ ClN ₃ O ₂ [3]
Molecular Weight	151.55 g/mol [3]
Appearance	Pale yellow to white crystalline powder[2][4]
Melting Point	201-205 °C[5]
Solubility	Soluble in water and DMSO[4][6]
Purity	Typically ≥98%

Impact of Deuterium Labeling

Deuterium (²H or D) is a stable isotope of hydrogen with an additional neutron. The replacement of hydrogen with deuterium in a molecule can subtly alter its physical and chemical properties, a phenomenon known as the kinetic isotope effect. In the case of **1-Aminohydantoin-d2 hydrochloride**, the "d2" designation suggests that two hydrogen atoms have been replaced by deuterium. The exact position of this labeling is crucial for its properties and would need to be specified for a complete analysis.

Expected Effects of Deuteration:

- **Increased Molecular Weight:** The molecular weight of **1-Aminohydantoin-d2 hydrochloride** would be approximately 2 g/mol higher than the non-deuterated form.
- **Kinetic Isotope Effect:** The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions involving the cleavage of this bond. This can significantly impact the metabolic pathways of the molecule. Deuterium-labeled compounds often exhibit a longer half-life in biological systems due to slower metabolism.[7]
- **Spectroscopic Differences:** Deuteration will cause shifts in the signals of NMR and IR spectra, which can be used to confirm the position and extent of labeling.

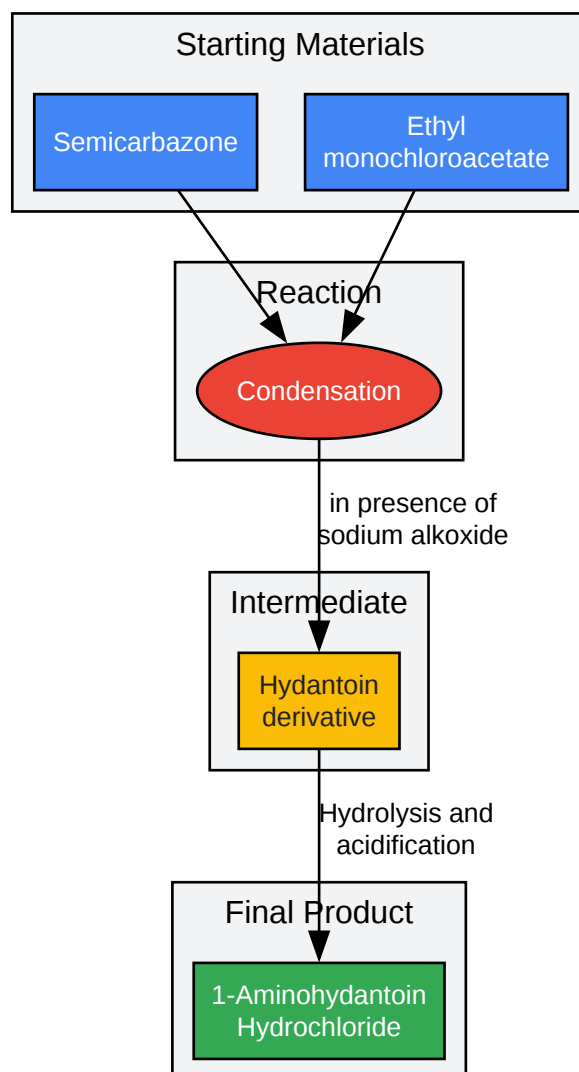
Synthesis and Experimental Protocols

The synthesis of 1-Aminohydantoin hydrochloride has been described through various methods. A common approach involves the condensation of semicarbazones with ethyl monochloroacetate.[8] The synthesis of a deuterated analog would likely follow a similar pathway, utilizing deuterated starting materials.

General Synthetic Approach:

A plausible synthetic route to 1-Aminohydantoin hydrochloride is outlined in the workflow below. The synthesis of the d2-labeled compound would require the use of deuterated reagents at the appropriate step.

General Synthesis Workflow for 1-Aminohydantoin Hydrochloride



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Caption: General synthetic pathway to 1-Aminohydantoin hydrochloride.

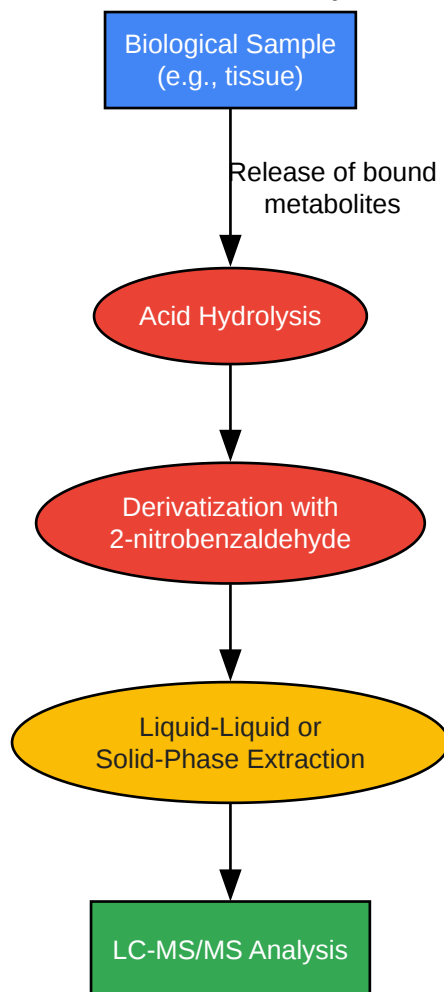
Analytical Methodologies

1-Aminohydantoin is a known metabolite of the nitrofurantoin antibiotic, nitrofurantoin.[2] Analytical methods for its detection, particularly in biological matrices like animal tissues, are therefore of significant interest. A common method involves the following steps:

- Acid Hydrolysis: The tissue-bound metabolites are released by acid hydrolysis.
- Derivatization: The released 1-aminohydantoin is derivatized, often with 2-nitrobenzaldehyde, to create a more easily detectable compound.[9][10]
- LC-MS/MS Analysis: The derivatized product is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Deuterated **1-Aminohydantoin-d2 hydrochloride** would be an ideal internal standard for such LC-MS/MS assays due to its similar chemical behavior to the non-deuterated analyte but distinct mass.

Analytical Workflow for 1-Aminohydantoin Detection



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Caption: Workflow for the detection of 1-Aminohydantoin in biological samples.

Applications in Research and Drug Development

1-Aminohydantoin hydrochloride and its derivatives are valuable in several areas of research and development:

- **Pharmaceutical Intermediate:** It serves as a building block in the synthesis of various pharmaceutical compounds.^[11]
- **Metabolite Standard:** As a major metabolite of nitrofurantoin, it is used as a reference standard in food safety and veterinary medicine to monitor for the illegal use of nitrofurantoin.

antibiotics in food-producing animals.[9]

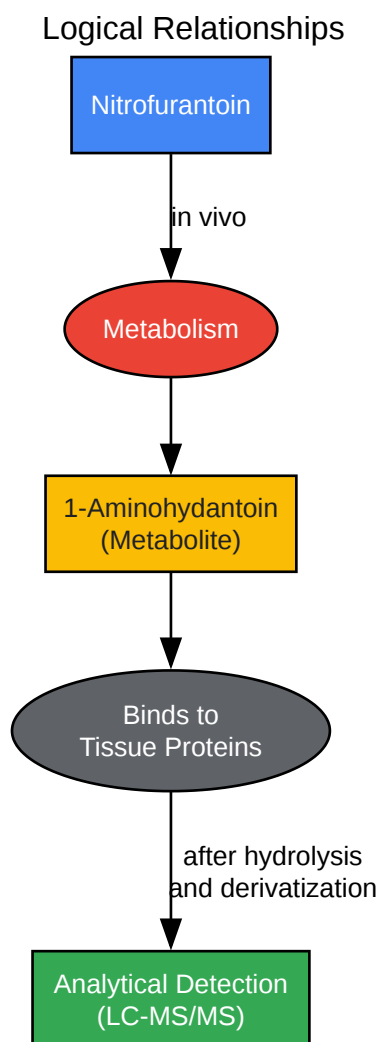
- Medicinal Chemistry: The hydantoin scaffold is a privileged structure in medicinal chemistry, and derivatives of 1-aminohydantoin have been investigated for a range of biological activities.[4]

The deuterated form, **1-Aminohydantoin-d2 hydrochloride**, would be particularly useful in:

- Pharmacokinetic Studies: To trace the metabolic fate of drugs containing the aminohydantoin moiety.
- Quantitative Bioanalysis: As a stable isotope-labeled internal standard for mass spectrometry-based quantification.

Logical Relationships

The relationship between nitrofurantoin, its metabolite 1-aminohydantoin, and the analytical process can be visualized as follows:



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Caption: Relationship between Nitrofurantoin, its metabolite, and detection.

Conclusion

While direct experimental data for **1-Aminohydantoin-d2 hydrochloride** remains scarce, a comprehensive understanding of its properties and applications can be inferred from the extensive knowledge of its non-deuterated counterpart. The introduction of deuterium is expected to impart subtle but significant changes, particularly in its metabolic stability and analytical profile. This makes **1-Aminohydantoin-d2 hydrochloride** a potentially valuable tool for researchers in drug metabolism, pharmacokinetics, and bioanalytical science. The information presented in this guide provides a solid foundation for its synthesis, analysis, and application in advanced research settings.

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